molecular formula C22H18N2O3S2 B2722063 2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 690960-37-3

2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2722063
CAS No.: 690960-37-3
M. Wt: 422.52
InChI Key: FLLCNFCCRRPDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thieno[2,3-d]pyrimidin-4(3H)-one derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive molecules, including the antitumor agent sesamol .

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives have been extensively studied for their synthetic processes and biological activities. For example, a series of related 2,4-dioxo-thienopyrimidin derivatives were synthesized and evaluated for their aldose reductase inhibitory activity, showing potent in vitro activity against rat lens enzymes and moderate in vivo activity in diabetic rats (Ogawva et al., 1993). Additionally, derivatives containing heterocyclic compounds have been synthesized and investigated for their antifungal effects against Aspergillus species, with certain compounds demonstrating significant biological activity (Jafar et al., 2017).

Antioxidant and Antitumor Properties

Research has also focused on the antioxidant properties of these compounds. For instance, a study on the antioxidant determination of a derivative highlighted its high activity, comparing favorably with standard antioxidants like vitamin C (Abd-Almonuim et al., 2020). Moreover, some synthesized compounds have shown potent antitumor activity against liver and breast cancer cell lines, indicating their potential as therapeutic agents (Edrees & Farghaly, 2017).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic activities of these derivatives have been explored, with some compounds displaying promising results against bacterial strains and demonstrating the ability to induce apoptosis in cancer cell lines (Seenaiah et al., 2014). This highlights the potential for developing new antimicrobial and anticancer therapies based on these chemical structures.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-13-14(2)29-20-19(13)21(25)24(16-6-4-3-5-7-16)22(23-20)28-11-15-8-9-17-18(10-15)27-12-26-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLCNFCCRRPDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.